molecular formula C16H19N3O3 B5724800 5-(2-cyclohexylethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

5-(2-cyclohexylethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B5724800
M. Wt: 301.34 g/mol
InChI Key: KYJJDTYQKVLJDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-cyclohexylethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a member of the oxadiazole family, which is known for its diverse pharmacological and biological activities.

Mechanism of Action

The mechanism of action of 5-(2-cyclohexylethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that the compound exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body. This leads to the disruption of various cellular processes, ultimately resulting in the death of cancer cells or the inhibition of bacterial and fungal growth.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit bacterial and fungal growth, and reduce inflammation in the body. Additionally, it has been shown to have a low toxicity profile, making it a potential candidate for drug development.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(2-cyclohexylethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole in lab experiments is its potent pharmacological activity. This makes it a valuable tool for studying various biological processes and developing new drugs. However, one of the limitations of using this compound is its relatively high cost and limited availability.

Future Directions

There are several possible future directions for research on 5-(2-cyclohexylethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole. One potential direction is to further explore its pharmacological activity and develop new drugs based on its structure. Another direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and bacterial infections. Additionally, research could focus on optimizing the synthesis method to improve the yield and purity of the compound.

Synthesis Methods

The synthesis of 5-(2-cyclohexylethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole involves the reaction of 2-cyclohexylethylamine with 3-nitrobenzoyl chloride in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired oxadiazole compound. This synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

The unique properties of 5-(2-cyclohexylethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole make it a promising candidate for various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound exhibits potent antibacterial, antifungal, and antitumor activities. This makes it a potential candidate for the development of new drugs to treat various diseases.

properties

IUPAC Name

5-(2-cyclohexylethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c20-19(21)14-8-4-7-13(11-14)16-17-15(22-18-16)10-9-12-5-2-1-3-6-12/h4,7-8,11-12H,1-3,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJJDTYQKVLJDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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